2,7-Diacetylfluorene
Overview
Description
2,7-Diacetylfluorene is an organic compound with the molecular formula C₁₇H₁₄O₂. It is a derivative of fluorene, where acetyl groups are attached to the 2nd and 7th positions of the fluorene ring. This compound is known for its applications in organic synthesis and material science due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: 2,7-Diacetylfluorene can be synthesized through a Friedel-Crafts acylation reaction. The process involves the reaction of fluorene with acetic anhydride in the presence of anhydrous aluminum chloride as a catalyst. The reaction is carried out in a solvent such as carbon disulfide under reflux conditions. The crude product is then purified through recrystallization from ethanol .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as column chromatography and crystallization are common in industrial settings .
Chemical Reactions Analysis
Types of Reactions: 2,7-Diacetylfluorene undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form fluorenone derivatives.
Reduction: The acetyl groups can be reduced to form corresponding alcohols.
Substitution: The acetyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed:
Oxidation: Fluorenone derivatives.
Reduction: Fluorene-2,7-diol.
Substitution: Various substituted fluorenes depending on the nucleophile used.
Scientific Research Applications
2,7-Diacetylfluorene has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.
Material Science: Employed in the development of organic light-emitting diodes (OLEDs) and other electronic materials.
Biology and Medicine: Investigated for its potential use in drug delivery systems and as a precursor for biologically active compounds.
Mechanism of Action
The mechanism of action of 2,7-Diacetylfluorene in organic synthesis involves its ability to undergo various chemical reactions, forming new bonds with other molecules. The acetyl groups provide reactive sites for further functionalization, making it a versatile intermediate in organic synthesis .
Comparison with Similar Compounds
2-Acetylfluorene: Similar structure but with only one acetyl group.
Fluorenone: An oxidized derivative of fluorene.
Fluorene-2,7-diol: A reduced form of 2,7-Diacetylfluorene.
Uniqueness: this compound is unique due to the presence of two acetyl groups, which provide multiple reactive sites for chemical modifications. This makes it more versatile compared to its mono-acetylated or oxidized counterparts .
Properties
IUPAC Name |
1-(7-acetyl-9H-fluoren-2-yl)ethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14O2/c1-10(18)12-3-5-16-14(7-12)9-15-8-13(11(2)19)4-6-17(15)16/h3-8H,9H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RIRYGERFWHUZBT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC2=C(C=C1)C3=C(C2)C=C(C=C3)C(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30914661 | |
Record name | 1,1'-(9H-Fluorene-2,7-diyl)di(ethan-1-one) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30914661 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
961-27-3, 39665-89-9 | |
Record name | 961-27-3 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=137171 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1,1'-(9H-Fluorene-2,7-diyl)di(ethan-1-one) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30914661 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 39665-89-9 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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